Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride
CAS No.: 1707566-05-9
Cat. No.: VC11741965
Molecular Formula: C12H13ClN2O2S
Molecular Weight: 284.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1707566-05-9 |
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Molecular Formula | C12H13ClN2O2S |
Molecular Weight | 284.76 g/mol |
IUPAC Name | ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H12N2O2S.ClH/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,13,14);1H |
Standard InChI Key | LQEAJOQRYVBRRI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl |
Canonical SMILES | CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl |
Introduction
Structural and Molecular Characterization
The molecular architecture of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride combines a thiazole ring with three distinct substituents, conferring unique electronic and steric properties. The hydrochloride salt enhances solubility in polar solvents, a feature critical for pharmaceutical formulations.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 284.76 g/mol (calculated from constituent atomic masses).
Crystallographic and Spectroscopic Data
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Melting point: Analogous thiazole carboxylates, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, exhibit melting points of 172–173°C . For the phenyl-substituted derivative, the melting point is expected to be higher due to increased aromatic stacking interactions.
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Spectral signatures:
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IR: A strong absorption band near 1700 cm corresponds to the ester carbonyl group, while N–H stretching of the amino group appears at 3300–3500 cm .
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H NMR: Key signals include a triplet for the ethyl group’s methyl protons (~1.3 ppm), a quartet for the methylene group (~4.3 ppm), and aromatic protons from the phenyl ring (7.2–7.6 ppm) .
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Synthetic Pathways and Optimization
The synthesis of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride typically involves cyclocondensation followed by salt formation. A comparative analysis of methods reveals advancements in yield and efficiency.
Cyclocondensation Reaction
The core thiazole ring forms via reaction between thiourea and a substituted α-chlorocarbonyl precursor. For the phenyl variant, 2-chloro-3-oxo-3-phenylpropanoic acid ethyl ester is reacted with thiourea in ethanol under basic conditions :
Key parameters:
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Solvent: Ethanol (10–35% concentration) ensures optimal solubility .
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Temperature: Stepwise heating (40–70°C) minimizes side reactions .
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Catalyst: Sodium carbonate (0.01–0.1 wt ratio) accelerates cyclization .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability:
Yield optimization:
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Reaction time: 5–5.5 hours at 60–70°C achieves >98% conversion .
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Workup: Distillation removes excess solvent, and pH adjustment (9–10) precipitates the product .
Physicochemical Properties and Stability
The compound’s utility in drug development hinges on its stability and solubility profile.
Solubility and Partition Coefficient
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Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and ethanol; sparingly soluble in water (enhanced by hydrochloride formation) .
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LogP: Estimated at 2.67 (un-ionized form), indicating moderate lipophilicity .
Thermal Stability
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Decomposition temperature: >225°C (based on flash point data of analogous compounds) .
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Storage recommendations: Desiccated at 2–8°C to prevent hydrolysis of the ester group.
Pharmaceutical and Biological Applications
Thiazole derivatives are prized for their antimicrobial and anticancer potential.
Antimicrobial Activity
Ethyl 2-amino-thiazole-4-carboxylate derivatives exhibit broad-spectrum activity:
Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |
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Staphylococcus aureus | 12.5–25.0 |
Escherichia coli | 25.0–50.0 |
Candida albicans | 50.0–100.0 |
The phenyl substituent enhances membrane penetration, while the amino group facilitates target binding .
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